2,3-Dichlorobenzamidyl Guanidine-13C2

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

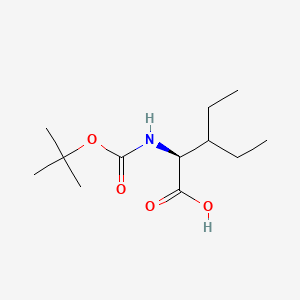

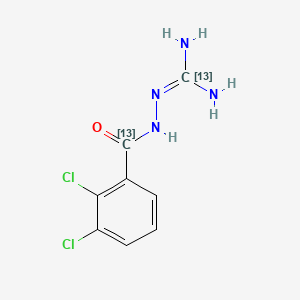

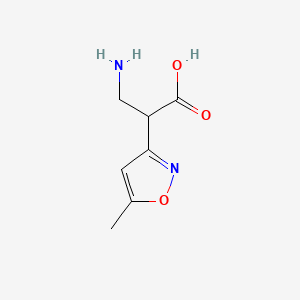

2,3-Dichlorobenzamidyl Guanidine-13C2 is a stable isotope labelled compound . It has a molecular formula of C6 [13C]2H8Cl2N4O and a molecular weight of 249.07 . It appears as an off-white solid .

Molecular Structure Analysis

The InChI key for 2,3-Dichlorobenzamidyl Guanidine-13C2 is VCPDTPYRBILFCT-BFGUONQLSA-N . The IUPAC name is 2,3-dichloro-N-(diamino(1-13C)methylideneamino)benzamide .Physical And Chemical Properties Analysis

2,3-Dichlorobenzamidyl Guanidine-13C2 is soluble in DMSO and water . It should be stored at -20°C .Scientific Research Applications

Biomimetic Coordination Chemistry

A library of bis-guanidine ligands has been developed for use in biomimetic coordination chemistry. These ligands, designed with a wide range of aliphatic and aromatic spacers, facilitate the synthesis of bis-guanidines based on a variety of monoguanidine units. Such compounds are crucial for mimicking biological processes and have applications in creating novel coordination complexes with specific properties (Herres‐Pawlis et al., 2005).

Guanidine in Bacterial Metabolism

Guanidine compounds play a significant role in bacterial metabolism, as highlighted by the discovery of riboswitches that sense and respond to guanidine. These findings have expanded our understanding of guanidine's biological relevance and have implications for developing strategies to mitigate guanidine toxicity in bacteria (Nelson et al., 2017).

Synthetic Chemistry and Medicinal Applications

Guanidine derivatives, particularly 2-guanidinobenzazoles, are valuable building blocks in synthetic chemistry for producing biologically active derivatives. These compounds have diverse biological activities and are used in clinical applications, underscoring their importance in drug development (Cruz et al., 2023).

Biological Applications

The versatility of guanidine compounds is further evidenced in their wide range of biological applications. Guanidines have been identified as DNA minor groove binders, kinase inhibitors, and α2-noradrenaline receptor antagonists, showcasing their potential in therapeutic and biochemical research (Shaw et al., 2015).

Coordination Chemistry

Guanidines and guanidinates demonstrate remarkable versatility as ligands in coordination chemistry, compatible with a wide array of metal ions. This adaptability is crucial for designing metal complexes with tailored electronic and structural properties (Bailey & Pace, 2001).

properties

IUPAC Name |

2,3-dichloro-N-(diamino(113C)methylideneamino)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Cl2N4O/c9-5-3-1-2-4(6(5)10)7(15)13-14-8(11)12/h1-3H,(H,13,15)(H4,11,12,14)/i7+1,8+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCPDTPYRBILFCT-BFGUONQLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)C(=O)NN=C(N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C(=C1)Cl)Cl)[13C](=O)NN=[13C](N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20661910 |

Source

|

| Record name | N''-[2,3-Dichlorobenzene-1-(oxo)(~13~C)methyl](~13~C)carbonohydrazonic diamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20661910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Dichlorobenzamidyl Guanidine-13C2 | |

CAS RN |

1185047-08-8 |

Source

|

| Record name | N''-[2,3-Dichlorobenzene-1-(oxo)(~13~C)methyl](~13~C)carbonohydrazonic diamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20661910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 3-[[[2-[(Diaminomethylene-13C]amino-4-[1,4-13C2-thiazolyl]methyl]-thio]propionimidate](/img/structure/B562023.png)

![(3aR,4S,5R,6R,7S,7aS)-Hexahydrospiro[1,3-benzodioxole-2,1'-cyclohexane]-4,5,6,7-tetrayl tetraacetate](/img/structure/B562031.png)